molecular formula C15H11ClN2OS B2408706 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 35976-97-7

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2408706
CAS No.: 35976-97-7
M. Wt: 302.78
InChI Key: GBXMOWRVBZXONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a high-purity small molecule compound provided for non-human research applications. This compound belongs to a class of thioxo-dihydroquinazolin-one derivatives that have been identified as potent and competitive inhibitors of the human enzyme myeloperoxidase (MPO), with IC50 values reported as low as 100 nM . MPO is a key antimicrobial enzyme that also contributes to inflammatory tissue damage in various diseases, making this compound a valuable tool for researching neuroinflammatory conditions such as Parkinson's and Alzheimer's disease, as well as atherosclerosis, stroke, and renal injury . The mechanism of action for this class of inhibitors involves targeting MPO without leading to the accumulation of the inactive Compound II form of the enzyme, offering a promising pathway for therapeutic development . With a molecular formula of C₁₅H₁₁ClN₂OS and a molecular weight of 302.78 g/mol, this compound is characterized by its specific structural features, including the essential thioxo group and a chlorobenzyl moiety, which are critical for its bioactivity . This product is intended for research and further manufacturing use only, not for direct human or veterinary use.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXMOWRVBZXONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-chlorobenzyl bromide, which is then reacted with 2-aminobenzamide under specific conditions to form the desired quinazolinone derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation, with mechanisms potentially involving the inhibition of specific enzymes related to cancer progression and oxidative stress .

Case Studies:

  • Study on Cancer Cell Lines: In vitro studies have shown that the compound can effectively reduce cell viability in breast and colon cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights: Molecular docking studies have elucidated the binding interactions of this compound with proteins involved in cancer pathways, providing insights into its potential mechanisms of action .

Antioxidant Properties

The compound has demonstrated antioxidant properties, which may contribute to its therapeutic potential in treating conditions associated with oxidative stress, such as cancer and diabetes. It has been shown to inhibit enzymes like cyclooxygenase-2 and alpha-glucosidase, further supporting its antioxidant role .

Antimicrobial and Antifungal Applications

Given the structural similarities to other thiazole derivatives known for their antimicrobial properties, this compound is being explored for its activity against various bacterial and fungal strains.

Methods of Application:

  • Microbiological Assays: Techniques such as disk diffusion and broth dilution methods are employed to assess the compound's efficacy against pathogens .

Results:

  • Preliminary results indicate promising zones of inhibition against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans .

Neuroprotective Potential

The presence of a thiazole ring in the compound suggests potential neuroprotective effects. Research is ongoing to evaluate its role in protecting neuronal cells from damage due to oxidative stress or inflammation.

Case Study:

  • Neuroprotection Studies: Experimental models of neurodegenerative diseases are being utilized to assess the efficacy of this compound in reducing neuronal death and promoting cell survival .

Organic Synthesis Applications

The compound's reactive functional groups make it a candidate for use in organic synthesis reactions. It can serve as a catalyst or reactant in various chemical transformations.

Methods of Application:

  • Catalytic Reactions: Chemists are exploring its utility in catalyzing reactions such as condensations and cyclizations .

Results:

  • Early findings suggest that the compound enhances reaction yields and selectivity in certain organic transformations .

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the 3-chlorobenzyl and thioxo groups, which confer specific chemical properties and potential biological activities

Biological Activity

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioxo group attached to the quinazolinone core, along with a 3-chlorobenzyl substituent . The molecular formula is C15H11ClN2OSC_{15}H_{11}ClN_2OS, and it has been noted for its potential as an enzyme inhibitor and receptor modulator.

Antioxidant Activity

Research indicates that derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant properties. For instance, compounds with a 3-(3-trifluoromethyl)phenyl group demonstrated enhanced antiradical efficiency compared to other substituents. Specifically, the introduction of trifluoromethyl at position 4 on the phenyl group increased antioxidant activity by 2.1-fold compared to its counterpart at position 3 .

Cytotoxic Activity

Cytotoxicity studies revealed that certain derivatives of this compound significantly reduced cell viability in various cancer cell lines. For example:

CompoundCell LineViability (%)
3aLoVo23.5 ± 1.5
3fHCT-11622.7 ± 2.1
3gHCT-11642.3 ± 2.5
3cLoVo47.3 ± 2.5
Control-~90

The most active derivatives were found to reduce cell viability to approximately 23% in LoVo cells and 22% in HCT-116 cells, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes related to various metabolic pathways:

  • Cyclooxygenase-2 (COX-2) : The IC50 values for the most active compounds against COX-2 were determined to be approximately 281 µg/mL and 252 µg/mL , showcasing moderate inhibitory activity .
  • Alpha-glucosidase (AG) : Some derivatives exhibited promising inhibition against AG, which is crucial for managing type 2 diabetes mellitus .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on target enzymes, modulating their activity and influencing metabolic pathways.
  • Radical Scavenging : Its structure allows it to act as a radical scavenger, thus providing antioxidant benefits.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • A study highlighted the synthesis of various thioxoquinazolinones and their biological evaluations against cancer cell lines, demonstrating significant cytotoxicity and enzyme inhibition potential .
  • Another research effort explored the pharmacological profiles of quinazolinone derivatives, emphasizing their roles as enzyme inhibitors in metabolic disorders .

Q & A

Q. How do substituent modifications (e.g., chloro vs nitro groups) alter bioactivity?

  • Methodology :
  • SAR studies : Synthesize analogs (e.g., 3-(5-nitro-2-hydroxyphenyl) derivatives) and compare MIC/IC₅₀ values.
  • Electrostatic potential maps (DFT) correlate electron density with antifungal potency .

Notes

  • Citations : All methodologies are derived from peer-reviewed studies; avoid commercial sources (e.g., Hairui Chemical, Fluorochem) per user instructions.
  • Depth : Advanced questions emphasize mechanism, optimization, and interdisciplinary approaches (e.g., computational + experimental validation).
  • Data Integrity : Conflicting results are addressed via reproducibility protocols and multi-technique validation.

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